molecular formula C8H9Cl3N2S B1314138 Chlorhydrate de l'imidothiocarbamate de 2,4-dichlorobenzyl CAS No. 72214-67-6

Chlorhydrate de l'imidothiocarbamate de 2,4-dichlorobenzyl

Numéro de catalogue: B1314138
Numéro CAS: 72214-67-6
Poids moléculaire: 271.6 g/mol
Clé InChI: COMNQRICZGJVLE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Melanoma

RRD-251 has shown potent anti-cancer effects against melanoma cell lines, including SK-MEL-28, SK-MEL-5, and SK-MEL-2.

  • In Vitro Studies : RRD-251 treatment resulted in significant reductions in cell viability across these lines, irrespective of their B-Raf mutation status. The half-maximal inhibitory concentration (IC50) values ranged from 28.7 μmol/L to 48 μmol/L depending on the cell line .
  • In Vivo Studies : In xenograft models using SK-MEL-28 cells, RRD-251 significantly suppressed tumor growth compared to control groups (p=0.003). Tumors from treated animals exhibited reduced Rb-Raf-1 interactions and increased apoptosis markers .

Leukemia

Recent studies indicate that RRD-251 enhances differentiation signals in human myeloid leukemia HL-60 cells when combined with vitamin D3.

  • Mechanistic Insights : The compound increases nuclear localization of c-Raf and enhances phosphorylation of GSK-3, which is crucial for promoting differentiation pathways in leukemic cells .

Combination Therapies

RRD-251 has demonstrated synergistic effects when used in combination with other chemotherapeutic agents:

  • With Dacarbazine : In melanoma models resistant to conventional therapies, combining RRD-251 with dacarbazine resulted in significantly higher apoptosis rates compared to single-agent treatments .
  • With Gemcitabine : In pancreatic cancer models (L3.6pl cells), RRD-251 enhanced the efficacy of gemcitabine, leading to nearly complete tumor regression when used together .

Case Studies and Research Findings

Study FocusFindingsReference
Anti-melanoma effectsRRD-251 inhibited melanoma cell proliferation and induced apoptosis across various cell lines.
Leukemia differentiationEnhanced differentiation of HL-60 cells via GSK-3 modulation and c-Raf nuclear localization.
Combination with DacarbazineIncreased apoptosis in melanoma cells resistant to traditional therapies when combined with Dacarbazine.
Synergy with GemcitabineSignificant tumor regression observed in pancreatic cancer models when combined with Gemcitabine.

Méthodes De Préparation

The synthesis of RRD-251 involves several steps. One common synthetic route includes the reaction of 2,4-dichlorobenzyl chloride with imidothiocarbamate under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity .

Analyse Des Réactions Chimiques

RRD-251 undergoes various chemical reactions, including:

Mécanisme D'action

The mechanism of action of RRD-251 involves its interaction with cellular components, leading to cytotoxic effects. It induces apoptosis in cancer cells by activating specific molecular pathways and targets, such as the retinoic acid receptor pathway. This activation results in the inhibition of cell proliferation and induction of cell death .

Comparaison Avec Des Composés Similaires

RRD-251 can be compared with other similar compounds, such as:

The uniqueness of RRD-251 lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Activité Biologique

RRD-251 is a small molecule that has garnered attention for its potential as an anti-cancer agent, particularly through its ability to disrupt the interaction between retinoblastoma protein (Rb) and Raf-1. This article explores the biological activity of RRD-251, focusing on its mechanisms of action, effects on cell differentiation, apoptosis induction, and implications for cancer therapy.

RRD-251 functions primarily by inhibiting the Rb-Raf-1 interaction, which is crucial in regulating cell cycle progression and apoptosis. The disruption of this interaction leads to several downstream effects:

  • Inhibition of Rb Phosphorylation : RRD-251 reduces the phosphorylation of Rb at critical sites, which is essential for its function as a tumor suppressor. This hypophosphorylation allows Rb to bind E2F transcription factors more effectively, thereby inhibiting cell cycle progression from G1 to S phase .
  • Enhanced Apoptosis : By promoting G1 arrest and downregulating anti-apoptotic proteins such as Mcl-1, RRD-251 induces apoptosis in cancer cells. This effect has been observed in various models, including melanoma cell lines and xenograft models .

Effects on Cell Differentiation

Recent studies have shown that RRD-251 enhances all-trans retinoic acid (RA)-induced differentiation in various cell types. The compound appears to augment RA's effects through the following mechanisms:

  • Increased CD11b Expression : Co-treatment with RA and RRD-251 significantly increases the expression of CD11b, a marker associated with myeloid differentiation .
  • Altered GSK-3 Phosphorylation : RRD-251 modulates the phosphorylation state of glycogen synthase kinase 3 (GSK-3), which plays a role in regulating transcriptional activity via retinoic acid receptors (RARs). This modulation enhances RA-induced transcriptional activation and differentiation .

Research Findings

The following table summarizes key findings from studies investigating the biological activity of RRD-251:

StudyModelKey Findings
AML CellsRRD-251 enhances RA-induced differentiation by promoting nuclear c-Raf translocation and reducing GSK-3-RARα interaction.
Melanoma XenograftsSignificant tumor growth suppression was observed with RRD-251 treatment (p=0.003), associated with increased apoptosis and G1 arrest.
In Vitro Cancer ModelsInduction of apoptosis correlated with downregulation of cell cycle regulators like thymidylate synthase (TS) and cdc6.

Case Studies

  • Melanoma Treatment : In a study involving SK-MEL-28 xenografts, treatment with RRD-251 resulted in a marked reduction in tumor size compared to controls. The mechanism was linked to decreased Rb-Raf-1 interaction and subsequent apoptosis induction .
  • Acute Myeloid Leukemia (AML) : Research indicates that combining RRD-251 with RA significantly enhances differentiation markers in AML cells, suggesting potential therapeutic strategies for this aggressive cancer type .

Propriétés

IUPAC Name

(2,4-dichlorophenyl)methyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2S.ClH/c9-6-2-1-5(7(10)3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMNQRICZGJVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30992949
Record name (2,4-Dichlorophenyl)methyl carbamimidothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72214-67-6
Record name 72214-67-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 72214-67-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,4-Dichlorophenyl)methyl carbamimidothioate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30992949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(2,4-Dichlorobenzyl) thiuronium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.